ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N4O5 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.15901982 g/mol and the complexity rating of the compound is 820. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz .
Mode of Action
This interaction could potentially inhibit the activity of the target proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Given its potential target, it could affect the bacterial cell division process by inhibiting the function of key proteins such as ftsz .
Result of Action
If the compound does indeed inhibit the function of proteins such as ftsz, it could potentially disrupt bacterial cell division, leading to the death of the bacteria .
Biological Activity
Ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex compound that incorporates several pharmacologically relevant moieties, including an oxadiazole unit and a dihydropyridine structure. This article reviews its biological activity based on existing literature, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:
Key properties include:
- Molecular Weight : 366.42 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant anticancer properties. Studies have shown that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study reported that oxadiazole derivatives had IC50 values ranging from 10 to 100 µM against human colon adenocarcinoma (HT29) and breast cancer cell lines (MCF7) .
- Another research highlighted the ability of oxadiazole compounds to inhibit the proliferation of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research indicates that oxadiazole derivatives often possess activity against both Gram-positive and Gram-negative bacteria:
- A recent review noted that oxadiazoles showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically below 50 µg/mL .
Anti-inflammatory and Analgesic Effects
The presence of the dihydropyridine unit may contribute to anti-inflammatory and analgesic activities:
- Compounds with similar structures have been documented to exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit various enzymes such as histone deacetylases (HDACs), which play roles in cancer progression .
- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways, enhancing its analgesic properties .
- Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Anticancer Activity : A derivative of 1,2,4-oxadiazole demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 25 µM, indicating strong potential for further development .
Compound Cell Line IC50 (µM) Oxadiazole Derivative HeLa 25 Ethyl Oxadiazole HT29 50 - Antimicrobial Study : An oxadiazole derivative was tested against E. coli and showed an MIC of 32 µg/mL, supporting its potential as an antimicrobial agent .
Properties
IUPAC Name |
ethyl 4-[[2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-3-33-25(32)17-7-10-20(11-8-17)26-21(30)15-29-14-19(9-12-22(29)31)24-27-23(28-34-24)18-6-4-5-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHJZWMNPZNXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.